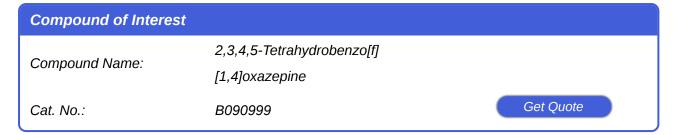


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Physicochemical Properties of 2,3,4,5-Tetrahydrobenzo[f]oxazepine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,5-Tetrahydrobenzo[f]oxazepine. The information presented herein is intended to support research and development efforts, particularly in the context of medicinal chemistry and drug discovery. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for the determination of these properties, and visualizes a relevant biological pathway.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these characteristics is fundamental in the early stages of drug development. The following tables summarize the known and predicted physicochemical data for 2,3,4,5-Tetrahydrobenzo[f]oxazepine.



Identifier	Value	Source
IUPAC Name	2,3,4,5-tetrahydro-1,4- benzoxazepine	N/A
CAS Number	17775-01-8	[1]
Molecular Formula	C ₉ H ₁₁ NO	[1]
Canonical SMILES	C1COC2=CC=CC=C2CN1	N/A
Physicochemical Property	Value	Notes
Molecular Weight	149.19 g/mol	N/A
Boiling Point	254.458 °C at 760 mmHg	Predicted
Density	1.058 g/cm ³	Predicted
LogP (Octanol-Water Partition Coefficient)	2.04	ACD/LogP Prediction
Polar Surface Area	21.26 Ų	Predicted
Hydrogen Bond Donors	1	Predicted
Hydrogen Bond Acceptors	2	Predicted

Note: Some of the presented data are based on computational predictions and should be confirmed by experimental validation.

Experimental Protocols

Accurate determination of physicochemical properties is reliant on robust experimental protocols. The following sections detail the generalized methodologies for key experiments.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.



Apparatus:

- Thiele tube or melting point apparatus with a heating block
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Liquid sample (2,3,4,5-Tetrahydrobenzo[f]oxazepine)

Procedure:

- A small amount of the liquid sample is placed into the fusion tube.
- The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.
- The fusion tube is attached to the thermometer and placed in the Thiele tube or heating block.
- The apparatus is heated gently and evenly.
- As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
- The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
- The heat source is removed, and the apparatus is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)



The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.

Apparatus:

- Glass vials with screw caps
- Shaker or agitator in a temperature-controlled environment
- Centrifuge
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
- Solvent (e.g., water, phosphate-buffered saline)
- Solid sample (2,3,4,5-Tetrahydrobenzo[f]oxazepine)

Procedure:

- An excess amount of the solid compound is added to a known volume of the solvent in a glass vial.
- The vial is sealed and placed in a shaker at a constant temperature (e.g., 25 °C or 37 °C).
- The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- After agitation, the suspension is allowed to stand to permit the separation of the solid and liquid phases.
- The suspension is then centrifuged to further separate the undissolved solid.



- A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.
- The measured concentration represents the equilibrium solubility of the compound in the chosen solvent at that temperature.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like 2,3,4,5-Tetrahydrobenzo[f]oxazepine, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for this determination.

Apparatus:

- pH meter with a suitable electrode
- Burette
- Beaker
- · Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., HCl)
- Standardized solution of a strong base (e.g., NaOH)
- Solvent (e.g., water, or a co-solvent system for poorly soluble compounds)
- Sample of 2,3,4,5-Tetrahydrobenzo[f]oxazepine

Procedure:

- A known amount of the compound is dissolved in a specific volume of the solvent in a beaker.
- The pH electrode is calibrated and immersed in the solution.



- · The solution is stirred continuously.
- The standardized acid solution is added in small, precise increments from the burette.
- After each addition, the pH of the solution is recorded.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution characteristics.

Apparatus:

- · Separatory funnel or glass vials
- Shaker or vortex mixer
- Centrifuge
- Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis)
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Sample of 2,3,4,5-Tetrahydrobenzo[f]oxazepine

Procedure:

- A known amount of the compound is dissolved in either the aqueous or the octanol phase.
- A known volume of this solution is placed in a separatory funnel or vial, and a known volume of the other phase is added.



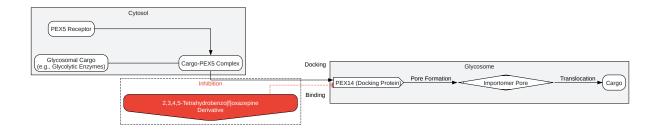
- The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- A sample is carefully taken from both the aqueous and the octanol layers.
- The concentration of the compound in each phase is determined using a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathway Visualization

Substituted 2,3,4,5-tetrahydrobenzo[f]oxazepines have been identified as a promising class of compounds with trypanocidal activity. Their mechanism of action involves the inhibition of the PEX14-PEX5 protein-protein interaction, which is essential for the import of proteins into glycosomes in Trypanosoma parasites.[2] This disruption of glycosomal protein import leads to a metabolic catastrophe and ultimately, the death of the parasite.[3]

PEX14-PEX5 Mediated Glycosomal Protein Import





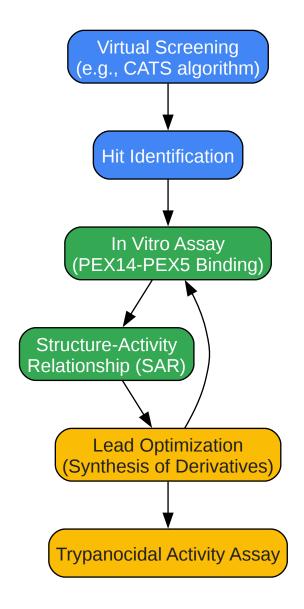
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Caption: Inhibition of the PEX14-PEX5 interaction by a 2,3,4,5-Tetrahydrobenzo[f]oxazepine derivative.

Experimental Workflow for Inhibitor Screening

The identification of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives as inhibitors of the PEX14-PEX5 interaction typically follows a structured drug discovery workflow.





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Caption: A typical workflow for the discovery of PEX14-PEX5 interaction inhibitors.

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- To cite this document: BenchChem. [Physicochemical Properties of 2,3,4,5-Tetrahydrobenzo[f]oxazepine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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